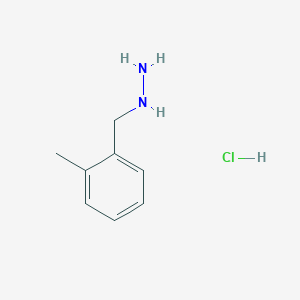

(2-Methylbenzyl)hydrazine hydrochloride

Description

Systematic IUPAC Name and CAS Registry Numbers

The systematic IUPAC name for this compound is (2-methylphenyl)methylhydrazine;hydrochloride . This nomenclature follows IUPAC rules by prioritizing the parent hydrazine group, followed by the substituents (2-methylbenzyl) and the hydrochloride counterion.

The compound has been assigned the CAS Registry Number 1059626-06-0 , which serves as its unique identifier in chemical databases. A related non-salt form, (2-methylbenzyl)hydrazine, is registered under CAS 51859-94-0 , highlighting the importance of specifying salt forms in chemical registries.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2-methylphenyl)methylhydrazine;hydrochloride | PubChem |

| CAS Number (salt) | 1059626-06-0 | PubChem , Sigma-Aldrich |

| CAS Number (base) | 51859-94-0 | ChemicalBook |

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₈H₁₃ClN₂ . This formula accounts for:

- 8 carbon atoms in the benzyl and methyl groups

- 13 hydrogen atoms (12 from the hydrocarbon chain + 1 from the hydrazine group)

- 1 chlorine atom from the hydrochloride salt

- 2 nitrogen atoms in the hydrazine functional group

Molecular weight calculation :

- Carbon: $$8 \times 12.01 = 96.08\, \text{g/mol}$$

- Hydrogen: $$13 \times 1.008 = 13.104\, \text{g/mol}$$

- Chlorine: $$35.45\, \text{g/mol}$$

- Nitrogen: $$2 \times 14.01 = 28.02\, \text{g/mol}$$

- Total : $$96.08 + 13.104 + 35.45 + 28.02 = 172.654\, \text{g/mol}$$

This matches the PubChem-reported value of 172.65 g/mol , validating the stoichiometry.

Structural Synonyms and Trade Designations

The compound is recognized under multiple synonyms across databases:

- [(2-Methylphenyl)methyl]hydrazine hydrochloride

- MFCD07785900 (Sigma-Aldrich code)

- (2-Methylbenzyl)hydrazine hcl

Trade designations include AldrichCPR (Sigma-Aldrich) and SCHEMBL22632831 (EMBL-EBI), which are vendor-specific identifiers for laboratory procurement.

Comparative Analysis of Naming Conventions in Chemical Databases

Naming conventions vary significantly across repositories:

Notably, Chemsrc lists a structural isomer (3-methyl variant) under a distinct CAS number, emphasizing the criticality of positional descriptors in ortho-, meta-, and para-substituted compounds. PubChem and Sigma-Aldrich prioritize functional group order, while ChemSpider uses simplified benzyl terminology. These discrepancies underscore the need for cross-referencing CAS numbers to avoid misidentification.

Properties

IUPAC Name |

(2-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPCXFREQZQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655361 | |

| Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-06-0 | |

| Record name | Hydrazine, [(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hydrazine derivatives are known to participate in various biochemical reactions. They can react with aldehydes and ketones to form oximes or hydrazones

Cellular Effects

Hydrazine, a related compound, is known to cause fatty liver, CNS disturbances, and tumors in various organs. It also causes depletion of ATP and reduced glutathione.

Biological Activity

(2-Methylbenzyl)hydrazine hydrochloride is a hydrazine derivative that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its hydrazine functional group attached to a 2-methylbenzyl moiety, with the molecular formula and a molecular weight of approximately 172.655 Da. The synthesis typically involves the reaction of 2-methylbenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt form.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related hydrazine derivatives. The following table summarizes key findings regarding its cytotoxic effects:

| Activity Type | Cell Line/Pathogen | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.69 - 22 mM | |

| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 20 µg/mL |

Mechanism of Action : The anticancer activity is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. In vitro assays have shown significant cytotoxicity against breast cancer cell lines, particularly MCF-7, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. It exhibits activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potential utility as an antimicrobial agent .

Cytotoxic Effects on MCF-7 Cells

In a specific study focusing on MCF-7 cells treated with this compound, researchers observed a significant increase in apoptotic cells as determined by flow cytometry. The treatment resulted in G2/M phase arrest, indicating a disruption in the cell cycle that could be exploited for therapeutic purposes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The hydrazine moiety is known to form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways depending on the specific target involved.

Scientific Research Applications

Organic Synthesis

(2-Methylbenzyl)hydrazine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

- Oxidation : Converts hydrazines to azines or other derivatives.

- Reduction : Forms hydrazones or other reduced products.

- Substitution Reactions : Involves nucleophilic substitution, allowing for the introduction of different functional groups.

Biological Studies

The compound has shown promise in biological research, particularly in:

- Enzyme Inhibition Studies : It acts as a probe to study enzyme interactions, potentially influencing various biochemical pathways.

- Cancer Research : Hydrazine derivatives, including this compound, have been investigated for their anticancer properties. Microarray analyses indicate that these compounds can regulate gene expression in tumor tissues, suggesting therapeutic potential .

Industrial Applications

In industry, this compound is employed in the production of:

- Agrochemicals : Used to synthesize various pesticides and herbicides.

- Dyes and Pigments : Acts as an intermediate in dye manufacturing processes .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (2-Methylbenzyl)hydrazine on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, highlighting its potential as an enzyme inhibitor .

Case Study 2: Anticancer Activity

Research focused on the effects of hydrazine derivatives on cancer cell lines demonstrated that this compound induced apoptosis in several types of cancer cells. The study provided insights into its mechanism of action, which involves the modulation of apoptotic pathways .

Comparison with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| (2-Methylbenzyl)hydrazine HCl | C8H13ClN2 | Organic synthesis, enzyme inhibition |

| Benzylhydrazine dihydrochloride | C7H10ClN2 | Similar applications in synthesis |

| 4-Methylbenzylhydrazine HCl | C9H12ClN2 | Used in agrochemical production |

This compound differentiates itself through its unique structural features that influence reactivity and biological interactions compared to its analogs .

Comparison with Similar Compounds

Table 1: Structural Comparison

Table 2: Pharmacological and Toxicological Profiles

Research Findings and Data

Anti-inflammatory and Antimicrobial Activity

- Pyrazole derivatives synthesized from (2-Methylbenzyl)hydrazine HCl (e.g., compound 71 in ) showed moderate growth inhibition in vitro, though specific anti-inflammatory data are pending .

- Phenylhydrazine-derived pyrazolines demonstrated significant activity against E. coli and S. aureus (MIC = 8–16 µg/mL), attributed to electron-withdrawing substituents like chloro groups .

Toxicity Considerations

- Hydrazine derivatives are universally flagged for carcinogenicity.

- Fluorinated derivatives (e.g., (2-Fluorobenzyl)hydrazine HCl) may exhibit lower toxicity due to reduced metabolic conversion to reactive intermediates .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2-Methylbenzyl)hydrazine hydrochloride critical for experimental design?

- Answer: The compound (C₈H₁₃ClN₂; MW 172.655 Da) is a non-combustible solid with a SMILES string NNCC₁=C(C=CC=C₁)C.Cl , indicating a 2-methylbenzyl group bound to a hydrazine moiety. Its hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol), facilitating reactions in aqueous or alcoholic media. Thermal stability is inferred from analogs like m-Tolylhydrazine hydrochloride (mp ~193°C, decomposition) . Handling requires precautions due to hydrazine toxicity: use fume hoods, avoid inhalation, and store in dry, cool conditions .

Q. What synthetic routes are validated for preparing this compound in academic labs?

- Answer: A common method involves nucleophilic substitution: reacting 2-methylbenzyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours). The hydrochloride salt is precipitated by adding concentrated HCl. Purification via recrystallization from ethanol yields high-purity product (>95%). Alternative routes may use benzyl halides with substituted hydrazines, but yields depend on steric and electronic effects of substituents .

Advanced Research Questions

Q. How do substituents (e.g., methyl vs. bromo) on the benzyl group modulate reactivity in cyclocondensation reactions?

- Answer: The methyl group in this compound acts as an electron-donating substituent, enhancing nucleophilicity of the hydrazine moiety compared to electron-withdrawing groups (e.g., bromo in (2-Bromobenzyl)hydrazine). This accelerates cyclocondensation with carbonyl compounds (e.g., ketones) to form pyrazolines. Steric hindrance from the methyl group may reduce reaction rates with bulky substrates, necessitating optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature .

Q. What analytical strategies resolve contradictions in purity assessment of this compound?

- Answer: Conflicting data from elemental analysis (C/H/N) and spectroscopic methods (e.g., IR, NMR) can arise from hygroscopicity or residual solvents. A multi-technique approach is recommended:

- HPLC-MS : Quantifies purity and detects organic impurities (e.g., unreacted hydrazine).

- ¹H/¹³C NMR : Confirms structural integrity; the methyl group shows a singlet at ~2.3 ppm, while hydrazine protons resonate at ~3.5–4.0 ppm.

- TGA-DSC : Assesses thermal stability and decomposition pathways .

Q. How can researchers ensure reproducibility in biological assays involving this compound, given its stability challenges?

- Answer: Hydrazine derivatives are prone to oxidation and hydrolysis. For enzyme inhibition studies:

- Storage : Keep at -20°C in anhydrous DMSO or under nitrogen.

- Buffer Compatibility : Use pH 4–6 buffers (e.g., acetate) to minimize degradation; avoid alkaline conditions.

- Control Experiments : Include fresh vs. aged compound samples to assess activity loss. For in vivo studies, monitor hemoglobin binding (linked to hydrazine-induced anemia) via blood smears .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.